
trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.621 g/mol . It is known for its unique structure, which includes two cyclohexyl rings and a benzoate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate typically involves the esterification of benzoic acid derivatives with cyclohexyl alcohols. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involving this compound often use hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperature and pressure.
Substitution: Amines, thiols, acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate is used as an intermediate in the synthesis of liquid crystals. Its unique structure allows it to be incorporated into liquid crystal displays (LCDs) and other optoelectronic devices .
Biology: This compound is studied for its potential biological activities, including its interactions with cell membranes and proteins. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the bioavailability of certain drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and unique properties make it valuable in the manufacture of high-performance materials .
Mécanisme D'action
The mechanism of action of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s cyclohexyl rings and benzoate group allow it to embed within lipid bilayers, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- trans-4-(4-n-Pentylcyclohexyl)benzoic acid
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- [trans(trans)]-4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-1,1’-biphenyl
Comparison: trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate is unique due to its specific combination of cyclohexyl rings and benzoate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in liquid crystals, drug delivery, and material science .
Propriétés
Numéro CAS |
72983-70-1 |
|---|---|
Formule moléculaire |
C27H42O2 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C27H42O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h15-18,21-23,26H,3-14,19-20H2,1-2H3 |
Clé InChI |
PEXDPLSTNBSZFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


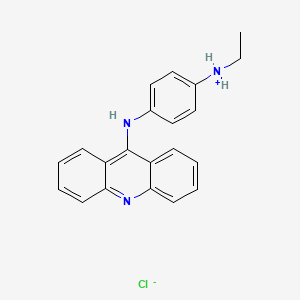
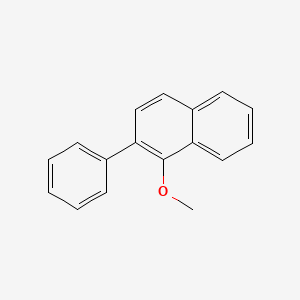
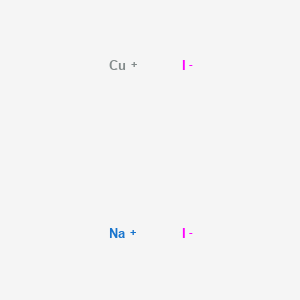
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)

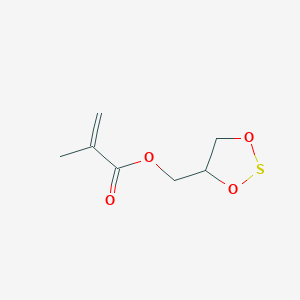
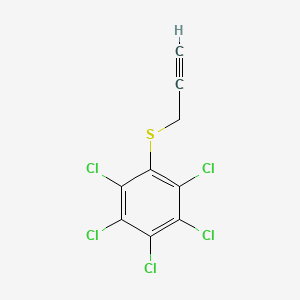
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)


palladium(II)]](/img/structure/B13761924.png)

